molecular formula C24H24ClN7 B2985332 2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2-methylphenyl)pteridin-4-amine CAS No. 946218-23-1

2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2-methylphenyl)pteridin-4-amine

Cat. No.: B2985332
CAS No.: 946218-23-1
M. Wt: 445.96
InChI Key: HWRUTMOJOKTRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzylpiperazin-1-yl)-N-(4-chloro-2-methylphenyl)pteridin-4-amine is a synthetic pteridine derivative featuring a 2,4-diaminopteridine core substituted with a benzylpiperazine moiety at position 2 and a 4-chloro-2-methylphenyl group at position 2. The compound’s structure combines a planar pteridine ring system with flexible piperazine and aryl amine substituents, which may enhance its ability to interact with biological targets such as enzymes or receptors involved in inflammation or oxidative stress.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2-methylphenyl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN7/c1-17-15-19(25)7-8-20(17)28-23-21-22(27-10-9-26-21)29-24(30-23)32-13-11-31(12-14-32)16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRUTMOJOKTRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2-methylphenyl)pteridin-4-amine is a synthetic derivative that has attracted attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : Pteridin-4-amine
  • Substituents :
    • 4-benzylpiperazine moiety
    • 4-chloro-2-methylphenyl group

Research indicates that compounds similar to this compound exhibit significant antitumor properties. The proposed mechanisms include:

  • Cell Cycle Arrest : Studies have shown that these compounds can induce G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle and leading to apoptosis (programmed cell death) .
  • Inhibition of Tumor Growth : In vivo studies have demonstrated that related compounds significantly inhibit tumor growth in xenograft models without causing substantial weight loss, suggesting a favorable therapeutic index .
  • Anti-tubulin Activity : Some derivatives have been reported to interfere with microtubule dynamics, which is crucial for mitosis, thereby enhancing their anticancer effects .

Efficacy Data

The biological activity of this compound can be summarized in the following table based on available research findings:

Study ReferenceCell Line TestedIC50 (μM)Mechanism of ActionNotes
HepG20.029 - 0.147G2/M phase arrest, apoptosisEffective in xenografts
Various Cancer LinesVariesAnti-tubulin activityPromising anticancer agent

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Antitumor Activity in HepG2 Models : One study demonstrated that a compound structurally related to this compound significantly reduced tumor size in HepG2 xenograft models while maintaining body weight .
  • Mechanistic Studies : Indirect immunofluorescence staining was used to confirm the anti-tubulin properties of these compounds, providing insights into their mechanism of action at the cellular level .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 2,4-diaminopteridine derivatives, which are characterized by substitutions at positions 2 (piperazine or related groups) and 4 (aryl or heteroaryl amines). Key structural analogues include:

Compound Name Core Structure Position 2 Substitution Position 4 Substitution Reported Activity
2-(4-Benzylpiperazin-1-yl)-N-(4-chloro-2-methylphenyl)pteridin-4-amine Pteridine-2,4-diamine 4-Benzylpiperazin-1-yl 4-Chloro-2-methylphenyl Inferred anti-inflammatory
2-(4-Methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (18f) Pteridine-2,4-diamine 4-Methylpiperazin-1-yl Thiophen-2-ylmethyl 41–60% anti-inflammatory (rat colitis model)
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine Pteridine-2,4-diamine 4-Phenylpiperazin-1-yl 2,4-Dimethylphenyl Structural data only
2-(4-(2-Chlorobenzyl)piperazin-1-yl)-N-(4-propoxyphenyl)acetamide Acetamide 4-(2-Chlorobenzyl)piperazin-1-yl 4-Propoxyphenyl Structural data only

Key Structural Differences and Implications :

Pharmacological Comparison
  • Anti-inflammatory Activity : Compound 18f (a methylpiperazine analogue) reduced edema by 41% in rat colitis at 0.01 mmol/kg, outperforming indomethacin . The target compound’s benzylpiperazine group may alter selectivity for lipoxygenase (LOX) vs. cyclooxygenase (COX) pathways, though direct data are lacking.
  • Antioxidant Potential: Pteridine derivatives in –2 scavenged free radicals via their 2,4-diamine core, suggesting the target compound may share this mechanism .
  • Toxicity Profile : Rat models for 18f showed minimal tissue damage at therapeutic doses, indicating a favorable safety profile for this class .
Mechanistic Insights
  • Dual-Target Action: Related pteridines inhibit LOX and scavenge radicals, a dual mechanism absent in nonselective COX inhibitors like indomethacin .
  • Core Scaffold Importance : The pteridine ring’s rigidity and π-π stacking capability may enhance enzyme binding compared to flexible scaffolds like acetamides () or thiazolones () .

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